4-Hydroxy-4-phenylbut-2-enenitrile
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Overview
Description
4-Hydroxy-4-phenylbut-2-enenitrile is an organic compound with the molecular formula C10H9NO It is characterized by a hydroxyl group and a phenyl group attached to a butenenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-4-phenylbut-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions typically include:
Reagents: Benzaldehyde, malononitrile, base (e.g., piperidine)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-phenylbut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-Phenylbut-2-enone
Reduction: 4-Hydroxy-4-phenylbutanamine
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
4-Hydroxy-4-phenylbut-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-phenylbut-2-enenitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-phenylbutanoic acid
- 4-Hydroxy-4-phenylbutanone
- 4-Hydroxy-4-phenylbutanamide
Uniqueness
4-Hydroxy-4-phenylbut-2-enenitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the same molecule
Properties
CAS No. |
146255-65-4 |
---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-hydroxy-4-phenylbut-2-enenitrile |
InChI |
InChI=1S/C10H9NO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-7,10,12H |
InChI Key |
PATDYPQNVWGJAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C=CC#N)O |
Origin of Product |
United States |
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